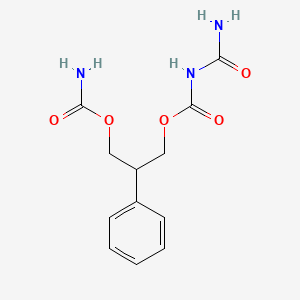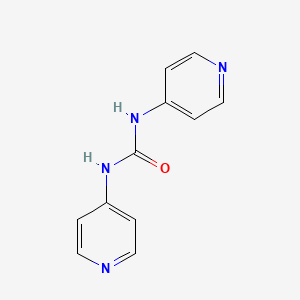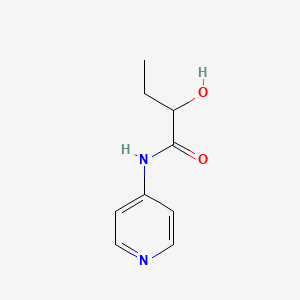
Cholane Related Compoumd 1 (5-alpha-Homopregnanic Acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholane Related Compound 1 (5-alpha-Homopregnanic Acid) is a steroid compound with a molecular weight of 332.53 g/mol and a chemical formula of C22H36O2 . It is a derivative of cholesterol and has gained attention due to its potential therapeutic and environmental applications. This compound exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholane Related Compound 1 (5-alpha-Homopregnanic Acid) involves multiple steps, starting from cholesterol or its derivatives. The process typically includes oxidation, reduction, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations, ensuring high purity and yield.
Industrial Production Methods
Industrial production of Cholane Related Compound 1 (5-alpha-Homopregnanic Acid) follows Good Manufacturing Practice (GMP) guidelines to ensure product quality and safety. The production process involves large-scale synthesis in cleanroom environments, with stringent control over reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Cholane Related Compound 1 (5-alpha-Homopregnanic Acid) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
Scientific Research Applications
Cholane Related Compound 1 (5-alpha-Homopregnanic Acid) has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other steroid compounds and studying reaction mechanisms.
Biology: Investigated for its role in hormone regulation and cellular processes.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of Cholane Related Compound 1 (5-alpha-Homopregnanic Acid) involves its interaction with specific molecular targets and pathways. It modulates various biological processes by binding to receptors and enzymes, influencing cellular signaling and gene expression. The compound’s anti-inflammatory and anti-cancer effects are attributed to its ability to inhibit pro-inflammatory cytokines and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Cholane Related Compound 1 (5-alpha-Homopregnanic Acid) can be compared with other similar steroid compounds, such as:
Cholesterol: The parent compound from which it is derived.
Pregnenolone: Another steroid precursor with different biological activities.
Dehydroepiandrosterone (DHEA): A steroid hormone with distinct physiological effects.
Properties
CAS No. |
34311-19-8 |
|---|---|
Molecular Formula |
C22H36O2 |
Molecular Weight |
332.53 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Pregnane-20-carboxylic acid, (5α,20S)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


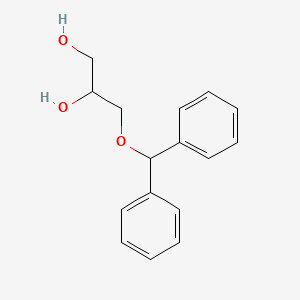
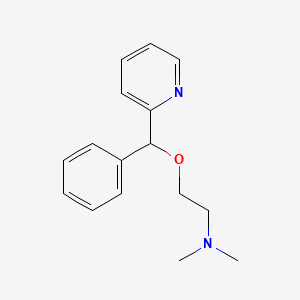
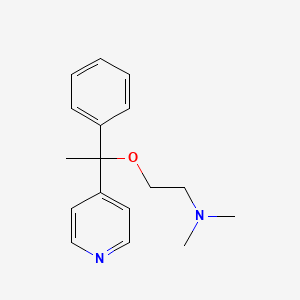
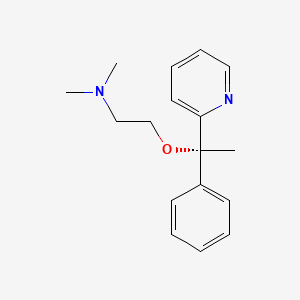
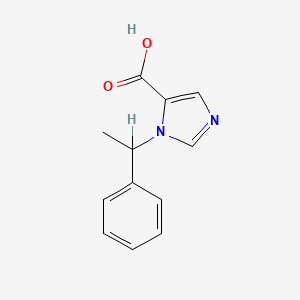
![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)

